1,3-Bis(chlorodimethylsilyl)propane
Overview
Description
1,3-Bis(chlorodimethylsilyl)propane is a useful research compound. Its molecular formula is C7H18Cl2Si2 and its molecular weight is 229.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be a potentially useful silylating agent for diols and related systems .
Mode of Action
As a silylating agent, it is likely to interact with its targets by replacing the hydrogen atoms in hydroxyl groups with silyl groups .
Biochemical Pathways
As a silylating agent, it may influence the reactivity and stability of compounds in various biochemical pathways .
Result of Action
As a silylating agent, it may modify the chemical structure of its targets, potentially altering their properties and functions .
Action Environment
It is known that hydrogen chloride may be formed by its reaction with water and moisture in air .
Biochemical Analysis
Biochemical Properties
It is known to be a potentially useful silylating agent for diols and related systems . This suggests that it may interact with enzymes, proteins, and other biomolecules that have diol groups or similar functional groups. The nature of these interactions would likely involve the formation of silyl ethers, which can protect the diol groups during chemical reactions .
Molecular Mechanism
As a silylating agent, it likely exerts its effects at the molecular level by reacting with diol groups or similar functional groups on biomolecules, forming silyl ethers . This can change the reactivity of these biomolecules and potentially influence enzyme activity, gene expression, and other molecular processes.
Temporal Effects in Laboratory Settings
Bis-silanes like 1,3-Bis(chlorodimethylsilyl)propane are known to enhance hydrolytic stability, which can increase product shelf life . This suggests that the compound may have good stability and slow degradation over time.
Metabolic Pathways
Given its role as a silylating agent, it may interact with enzymes or cofactors involved in the metabolism of diols and related compounds .
Properties
IUPAC Name |
chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPEWPGZBASNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC[Si](C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503576 | |
Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-06-9 | |
Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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